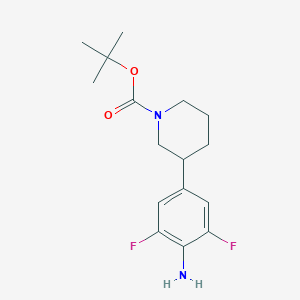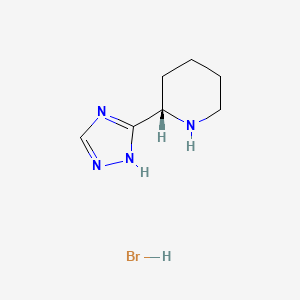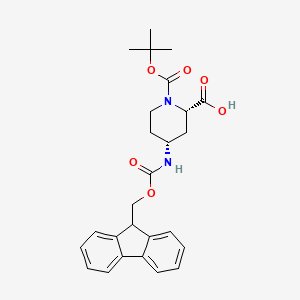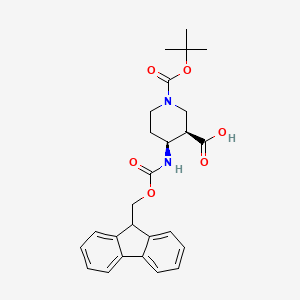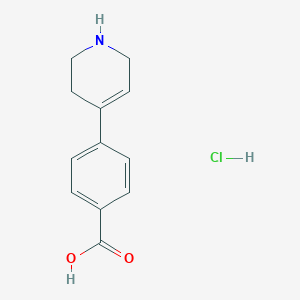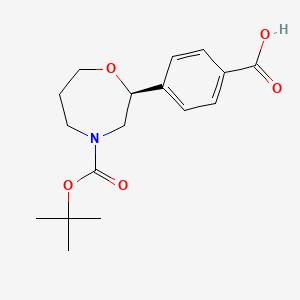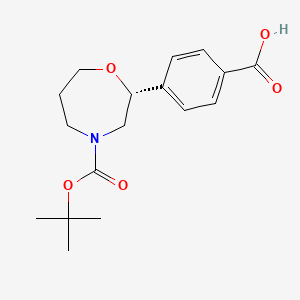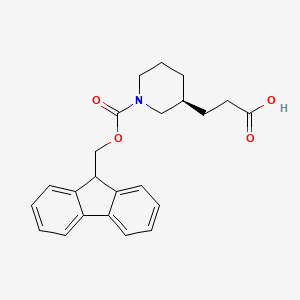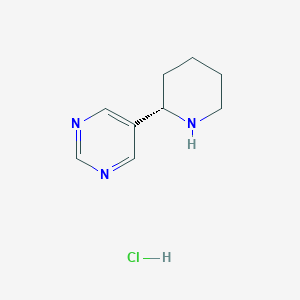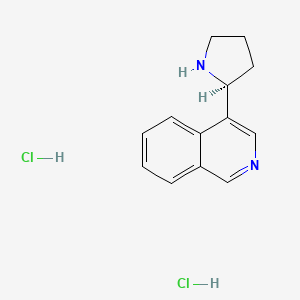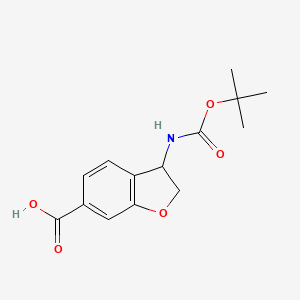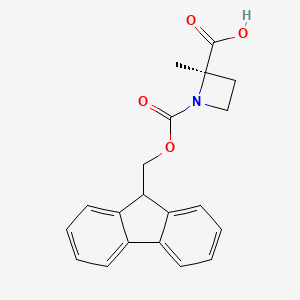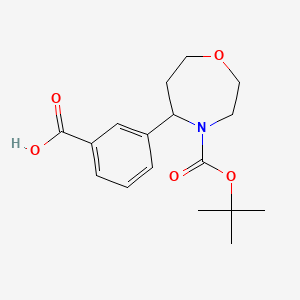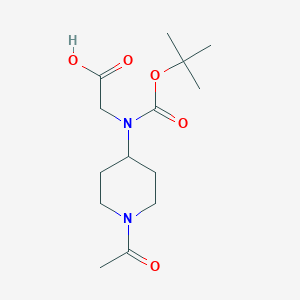
N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, an acetyl group, and a tert-butoxycarbonyl-protected glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Protection of Glycine: Glycine is protected using tert-butoxycarbonyl (Boc) anhydride to form N-(tert-butoxycarbonyl)glycine.
Coupling Reaction: The acetylated piperidine and Boc-protected glycine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Alcohol or amine derivatives of the acetyl group.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine involves its interaction with specific molecular targets. The piperidine ring and acetyl group may interact with enzymes or receptors, modulating their activity. The Boc-protected glycine moiety can be deprotected under physiological conditions, releasing glycine, which can act as a neurotransmitter or precursor in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetylpiperidin-4-yl)glycine: Lacks the Boc protection, making it more reactive.
N-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of glycine.
N-(1-acetylpiperidin-4-yl)-N-methylglycine: Contains a methyl group instead of the Boc protection.
Uniqueness
N-(1-acetylpiperidin-4-yl)-N-(tert-butoxycarbonyl)glycine is unique due to the combination of the piperidine ring, acetyl group, and Boc-protected glycine. This combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
2-[(1-acetylpiperidin-4-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-10(17)15-7-5-11(6-8-15)16(9-12(18)19)13(20)21-14(2,3)4/h11H,5-9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHSMTRFMRSBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
